molecular formula C26H21F3N2O2 B2705119 9-Phenyl-6-[3-(trifluoromethoxy)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one CAS No. 1023860-91-4

9-Phenyl-6-[3-(trifluoromethoxy)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No. B2705119
CAS RN: 1023860-91-4
M. Wt: 450.461
InChI Key: JHNCCUATCNKAHW-UHFFFAOYSA-N
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Description

9-Phenyl-6-[3-(trifluoromethoxy)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a useful research compound. Its molecular formula is C26H21F3N2O2 and its molecular weight is 450.461. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzodiazepines, including structures similar to 9-Phenyl-6-[3-(trifluoromethoxy)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one, have been synthesized and tested for their cytotoxic activity against a variety of human cancer cell lines. Compounds synthesized have shown potent anticancer activities, suggesting their potential as therapeutic agents in cancer treatment. For example, compounds with benzodiazepine structures have been evaluated for their cytotoxic activities against cancer cells, indicating their potential as effective anticancer agents (El-Naem et al., 2003).

Antimicrobial Properties

Benzodiazepine derivatives have also been studied for their antimicrobial properties. Research has shown that certain benzodiazepines possess antibacterial and antifungal activities, comparable to standard drugs such as ciprofloxacin and fluconazole. This suggests their potential application in treating bacterial and fungal infections (Kumar et al., 2013).

Anticonvulsant Effects

The anticonvulsant activity of benzodiazepine derivatives has been a significant area of study, with some compounds showing promising results in preclinical models. These compounds have been evaluated for their efficacy in controlling seizures, suggesting their application in the treatment of epilepsy and related disorders. Notably, the synthesis of benzodiazepines with anticonvulsant activity highlights their potential as safer alternatives to existing antiepileptic drugs (Hester et al., 1980).

Mechanism of Action

The compound also contains a trifluoromethoxy group attached to a phenyl ring. The introduction of electron-withdrawing trifluoromethoxy units in the side chain of certain polymers has been shown to decrease the HOMO and LUMO energy levels of the polymers . This could potentially affect the compound’s interaction with its targets and its biochemical pathways.

properties

IUPAC Name

9-phenyl-6-[3-(trifluoromethoxy)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F3N2O2/c27-26(28,29)33-19-10-6-9-17(13-19)25-24-22(30-20-11-4-5-12-21(20)31-25)14-18(15-23(24)32)16-7-2-1-3-8-16/h1-13,18,25,30-31H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNCCUATCNKAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)OC(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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